2-Amino-6-(pyridin-4-yl)benzonitrile
Description
2-Amino-6-(pyridin-4-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with an amino group at position 2 and a pyridin-4-yl moiety at position 6. Its molecular formula is C₁₂H₉N₃, with a molar mass of 195.23 g/mol. The pyridine ring introduces aromaticity and hydrogen-bonding capability, while the nitrile group enhances polarity and reactivity. This structural profile makes the compound a promising candidate for pharmaceutical applications, particularly in kinase inhibition and enzyme targeting.
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-amino-6-pyridin-4-ylbenzonitrile |
InChI |
InChI=1S/C12H9N3/c13-8-11-10(2-1-3-12(11)14)9-4-6-15-7-5-9/h1-7H,14H2 |
InChI Key |
UAIXDQQTTUYBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Electron-Withdrawing Groups : Trifluoromethyl (‑CF₃) and trifluoromethoxy (‑OCF₃) substituents increase electrophilicity and thermal stability .
- Heterocyclic Moieties : Pyridine and pyrimidine rings enhance π-π stacking and hydrogen-bonding interactions, critical for biological activity .
- Functional Group Positioning : Substituents at position 6 influence steric effects and molecular symmetry.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated using fragment-based methods.
Research Findings
Enzyme Inhibition : Pyridine-containing derivatives (e.g., triazole hybrid ) show superior enzyme affinity compared to CF₃/OCF₃ analogs.
Solubility : Trifluoromethoxy-substituted compounds exhibit better lipid solubility, favoring blood-brain barrier penetration .
Thermal Stability : ‑CF₃ derivatives retain integrity up to 300°C, ideal for industrial applications .
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